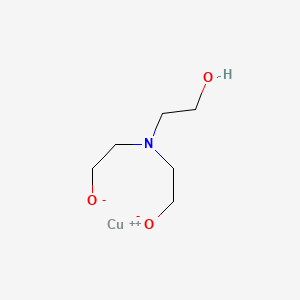
Cupric triethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cupric triethanolamine is a coordination compound formed by the interaction of copper(II) ions with triethanolamine. It is known for its complex structure and unique properties, making it valuable in various scientific and industrial applications. The compound’s molecular formula is C₆H₁₃CuNO₃, and it is often used in processes that require the stabilization of copper ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric triethanolamine can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with triethanolamine in an aqueous solution. The reaction typically involves mixing the copper salt with triethanolamine under controlled pH conditions to form the desired complex. The reaction can be represented as follows:
CuSO4+N(CH2CH2OH)3→Cu[N(CH2CH2OH)3
Properties
CAS No. |
21545-60-8 |
|---|---|
Molecular Formula |
C6H13CuNO3 |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
copper;2-[2-hydroxyethyl(2-oxidoethyl)amino]ethanolate |
InChI |
InChI=1S/C6H13NO3.Cu/c8-4-1-7(2-5-9)3-6-10;/h8H,1-6H2;/q-2;+2 |
InChI Key |
HEUUEWZYZFBDIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CC[O-])CC[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















